molecular formula C23H21BrClNO4 B11145968 1-(3-Bromophenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromophenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11145968
M. Wt: 490.8 g/mol
InChI Key: DSEZVALIPUGBPU-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines bromophenyl, chloro, and chromeno-pyrrole moieties, making it an interesting subject for chemical synthesis and analysis.

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of the chromeno-pyrrole core and the introduction of the bromophenyl and chloro substituents. Common synthetic routes may include:

    Step 1: Formation of the chromeno-pyrrole core through cyclization reactions.

    Step 2: Introduction of the bromophenyl group via bromination reactions.

    Step 3: Chlorination to introduce the chloro substituent.

    Step 4: Etherification to attach the propan-2-yloxy group.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromophenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromophenyl and chloro groups can participate in substitution reactions, leading to the formation of new compounds.

    Common Reagents and Conditions: Typical reagents may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The bromophenyl and chloro groups may play a role in binding to target proteins or enzymes, leading to the modulation of biological activities. The chromeno-pyrrole core may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar compounds to 1-(3-Bromophenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:

    1-(3-Bromophenyl)-1H-pyrrole: Shares the bromophenyl group but lacks the chromeno-pyrrole core.

    7-Chloro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar core structure but without the bromophenyl group.

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21BrClNO4

Molecular Weight

490.8 g/mol

IUPAC Name

1-(3-bromophenyl)-7-chloro-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H21BrClNO4/c1-13(2)29-10-4-9-26-20(14-5-3-6-15(24)11-14)19-21(27)17-12-16(25)7-8-18(17)30-22(19)23(26)28/h3,5-8,11-13,20H,4,9-10H2,1-2H3

InChI Key

DSEZVALIPUGBPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=CC=C4)Br

Origin of Product

United States

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